molecular formula C23H22FN7O3S3 B2808460 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide CAS No. 393841-05-9

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide

Cat. No.: B2808460
CAS No.: 393841-05-9
M. Wt: 559.65
InChI Key: NKTLBFLVBJCPBR-UHFFFAOYSA-N
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Description

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Scientific Research Applications

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Safety and Hazards

The safety and hazards associated with your compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves multiple steps, starting from the preparation of the thiadiazole and triazole intermediates. The key steps include:

    Formation of Thiadiazole Intermediate: The thiadiazole ring is synthesized by reacting ethylsulfanyl compounds with hydrazine derivatives under controlled conditions.

    Formation of Triazole Intermediate: The triazole ring is formed by cyclization reactions involving hydrazine and carbonyl compounds.

    Coupling Reactions: The thiadiazole and triazole intermediates are coupled using appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxybenzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)decanamide
  • N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl-1,3,4-thiadiazole

Uniqueness

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3S3/c1-3-35-23-30-28-21(37-23)26-19(32)13-36-22-29-27-18(31(22)15-10-8-14(24)9-11-15)12-25-20(33)16-6-4-5-7-17(16)34-2/h4-11H,3,12-13H2,1-2H3,(H,25,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLBFLVBJCPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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